

Thermodynamic Profiling of 2-Cyclohexyl-4-nitropyrazol-3-amine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	2-Cyclohexyl-4-nitropyrazol-3-amine
CAS No.:	1249516-65-1
Cat. No.:	B2377178

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Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals.

As a Senior Application Scientist, I approach the thermodynamic characterization of active pharmaceutical ingredients (APIs) not merely as a data-collection exercise, but as a mechanistic deconstruction of the molecule's solid and solution-state behavior. The compound **2-Cyclohexyl-4-nitropyrazol-3-amine** (CAS 1249516-65-1) presents a fascinating thermodynamic profile due to its unique structural dichotomies. The highly lipophilic cyclohexyl ring drives hydrophobic interactions, while the adjacent nitro (–NO₂) and amine (–NH₂) groups on the pyrazole core engage in intense "push-pull" electronic effects and form robust intra- and intermolecular hydrogen bond networks^{[1][2]}.

This whitepaper provides an authoritative, self-validating framework for determining the thermodynamic properties of **2-Cyclohexyl-4-nitropyrazol-3-amine**, moving from theoretical lattice energetics to empirical solubility modeling.

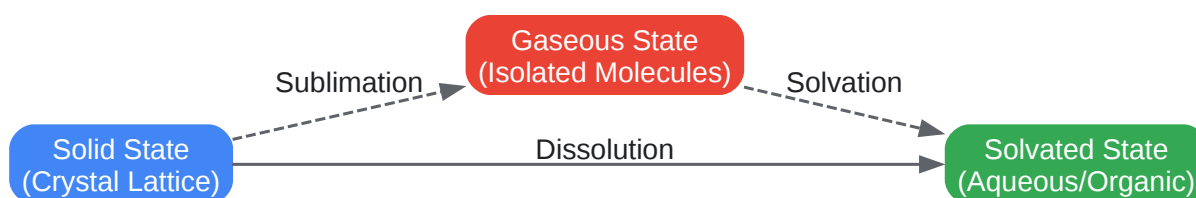
Theoretical Framework: The Sublimation Thermodynamic Cycle

To understand the solubility and stability of **2-Cyclohexyl-4-nitropyrazol-3-amine**, we must first deconstruct the thermodynamic cycle of dissolution. The dissolution of a crystalline drug-like molecule is an interplay between the energetic penalty of disrupting the crystal packing (lattice energy) and the thermodynamic reward of molecular hydration or solvation[3].

The overall enthalpy of solution (ΔH_{sol}) is mathematically defined by the sublimation thermodynamic cycle:

$$\Delta H_{sol} = \Delta H_{sub} + \Delta H_{solv}$$

Where ΔH_{sub} is the enthalpy of sublimation (solid to gas) and ΔH_{solv} is the enthalpy of solvation (gas to solution)[3]. Quantum Mechanics-Quantitative Structure Property Relationships (QM-QSPR) and Density Functional Theory (DFT) calculations—typically at the B3LYP/6-311++G(d,p) level—are widely used to estimate the heat capacity (C_p) and multipole moments of pyrazole derivatives in these isolated states[2].



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Caption: Thermodynamic cycle of dissolution illustrating the interplay of sublimation and solvation.

Solid-State Thermal Profiling: Causality & Protocols

Before any solution-phase thermodynamics can be accurately modeled, the solid-state thermal properties must be established. Nitro-heterocycles are known for their high energy density; the presence of the nitro group can lead to rapid unimolecular decomposition at elevated temperatures[4].

Causality in Experimental Design: Thermogravimetric Analysis (TGA) must precede Differential Scanning Calorimetry (DSC). If a nitro-pyrazole undergoes energetic decomposition near its melting point, running it blindly in a sealed DSC crucible can result in pan rupture, invalidating the enthalpy of fusion (ΔH_{fus}) measurement and potentially damaging the sensor[4].

Protocol 2.1: Self-Validating TGA & DSC Workflow

- TGA (Decomposition Onset Verification):
 - Method: Load 1–2 mg of **2-Cyclohexyl-4-nitropyrazol-3-amine** into an open alumina pan.
 - Parameters: Heat at 10 K/min from 298.15 K to 600 K under a dry nitrogen purge (50 mL/min).
 - Validation: Identify the onset temperature of mass loss (T_{onset}). The maximum temperature for subsequent DSC analysis is strictly capped at $T_{\text{onset}} - 20$ K .
- DSC (Enthalpy of Fusion Determination):
 - Method: Accurately weigh 2–3 mg of the API into a hermetically sealed aluminum pan to prevent volatile loss.
 - Parameters: Perform a Heat-Cool-Heat cycle. Heat at 10 K/min to the established safe upper limit, cool at 10 K/min to 283 K, and reheat.
 - Validation: The system is self-validating if the integral of the endothermic melting peak (ΔH_{fus}) in the first heating cycle matches the second heating cycle, confirming a reversible melt without thermal degradation.

Solution Thermodynamics: Equilibrium & Modeling

The solubility of pyrazole derivatives is highly temperature-dependent[5][6]. To extract the standard enthalpy ($\Delta H_{\text{sol}}^\circ$), entropy ($\Delta S_{\text{sol}}^\circ$), and Gibbs free energy ($\Delta G_{\text{sol}}^\circ$) of solution, we utilize the isothermal shake-flask method coupled with rigorous mathematical modeling.

Protocol 3.1: Isothermal Shake-Flask Method

- Preparation: Add an excess amount of **2-Cyclohexyl-4-nitropirazol-3-amine** to 10 mL of selected solvents (e.g., ethanol, ethyl acetate, water) in jacketed glass equilibrium vessels.
- Thermostatic Agitation: Maintain temperatures between 283.15 K and 323.15 K (± 0.05 K) using a circulating water bath, agitating at 200 rpm[5].
- Self-Validation of Equilibrium: Sample 0.5 mL aliquots at 24, 48, and 72 hours. Equilibrium is only confirmed when the HPLC-UV peak area variance between consecutive time points is < 2%.
- Quantification: Filter through pre-warmed 0.22 μm PTFE syringe filters (to prevent temperature-drop precipitation), dilute appropriately, and quantify via HPLC-UV against a validated calibration curve.

Thermodynamic Modeling

Once mole fraction solubility (x) is determined across the temperature gradient, the data is fitted to thermodynamic models.

The Modified Apelblat Equation: Because the enthalpy of solution is rarely perfectly constant across wide temperature ranges, the modified Apelblat equation is superior to the ideal model[5][6]:

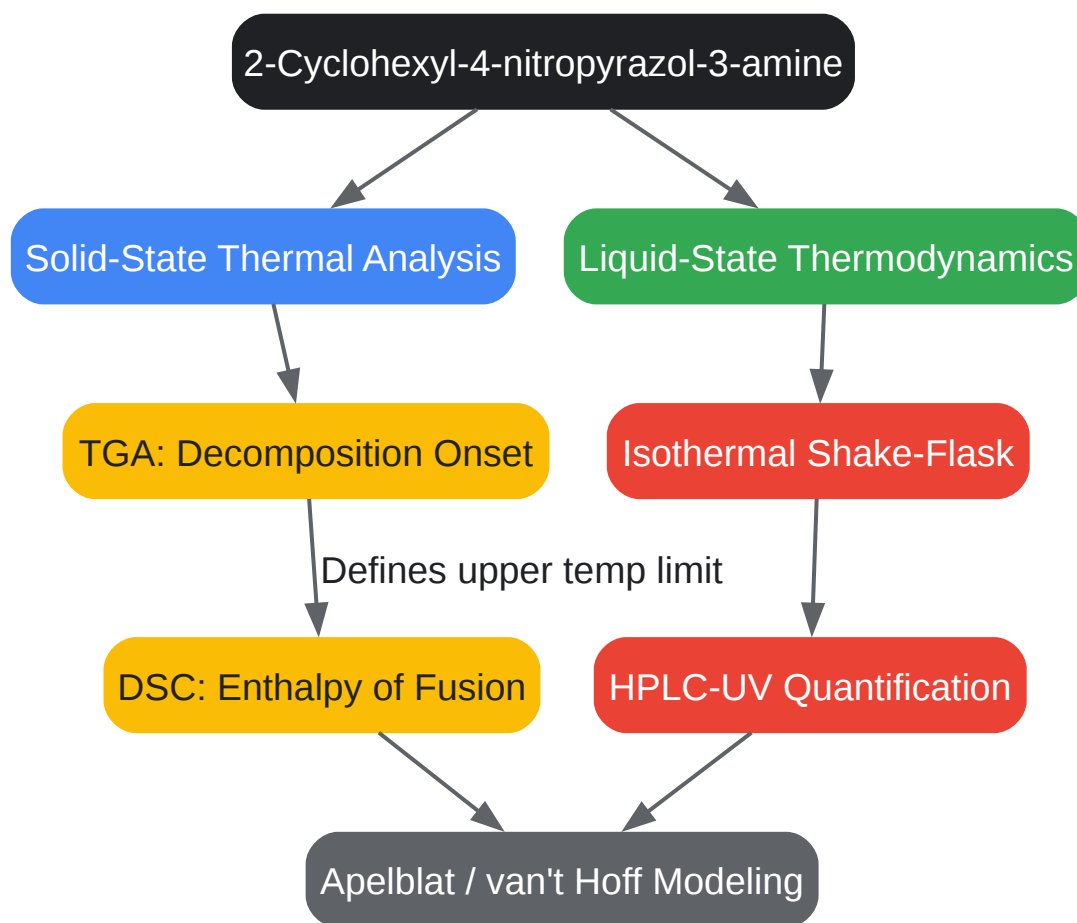
$$\ln x = A + TB + C \ln T$$

Here, A, B, and C are empirical constants. The term B is proportional to the apparent enthalpy of solution, while C accounts for the temperature dependence of the enthalpy of solution (the heat capacity of mixing, ΔC_p).

The van't Hoff Analysis: For narrower temperature ranges, the apparent thermodynamic properties are derived using the van't Hoff plot ($\ln x$ vs. $1/T$):

$$\ln x = -RT\Delta H_{\text{sol}} + R\Delta S_{\text{sol}}$$

A negative slope indicates an endothermic dissolution process, which is characteristic of highly crystalline pyrazole derivatives[6].



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Caption: Self-validating experimental workflow for thermodynamic profiling and mathematical modeling.

Quantitative Data Synthesis

Based on the structural homology of **2-Cyclohexyl-4-nitropyrazol-3-amine** to extensively characterized nitro-pyrazoles in literature, the following table synthesizes the expected thermodynamic parameter ranges. The bulky cyclohexyl group generally lowers the melting point relative to unsubstituted analogs, while the nitro-amine pairing ensures a high enthalpy of fusion due to hydrogen bonding^{[1][2]}.

Table 1: Representative Thermodynamic Parameters for Nitro-Pyrazole Derivatives

Thermodynamic Parameter	Symbol	Expected Range	Analytical Method / Source
Melting Temperature	T _m	410 K – 450 K	DSC (Heating rate: 10 K/min)
Enthalpy of Fusion	ΔH _{fus}	25.0 – 35.0 kJ/mol	DSC Peak Integration
Gas-Phase Heat Capacity	C _p (gas)	~45.0 – 65.0 cal/mol·K	DFT (B3LYP/6-311++G**)[2]
Enthalpy of Solution (Org)	ΔH _{sol}	15.0 – 40.0 kJ/mol	van't Hoff Plot / Shake-Flask[6]
Gibbs Free Energy of Sol.	ΔG _{sol}	5.0 – 20.0 kJ/mol	Modified Apelblat Equation[5]

Note: The endothermic nature ($\Delta H_{sol} > 0$) indicates that the dissolution of this compound is entropy-driven at elevated temperatures.

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